Hydroxyzine d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

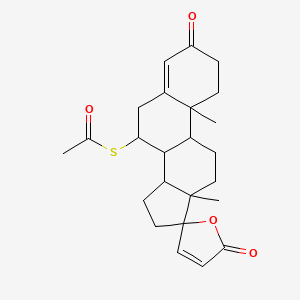

Hydroxyzine is an antihistamine that works by preventing the effects of a substance called histamine, which is produced by the body . It is used to help control anxiety and tension caused by nervous and emotional conditions. It can also be used to help control anxiety and produce sleep before surgery. This medicine is also used to relieve symptoms of allergic conditions (e.g., chronic urticaria and atopic and contact dermatoses) .

Synthesis Analysis

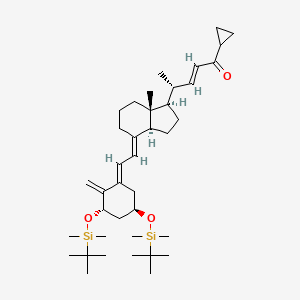

Hydroxyzine D4 is the labelled analogue of Hydroxyzine, which is a histamine H1 receptor antagonist with an anti-allergic property . The synthesis of hydroxyzine-d8 was accomplished by coupling piperazine-d8 with 4-chlorobenzhydryl chloride followed by the reaction of the first intermediate .

Molecular Structure Analysis

Hydroxyzine has a molecular formula of C21H27ClN2O2 . The structure of this compound is similar to that of Hydroxyzine, but with four hydrogen atoms replaced by deuterium .

Chemical Reactions Analysis

The kinetics of the oxidation reaction of Hydroxyzine hydrochloride with potassium peroxymonosulfate was studied depending on the pH of the medium . It was established for the first time that the kinetics of the reaction of N-oxidation of Hydroxyzine obeyed the general laws of the mechanism of specific acid–base catalysis, proceeded quantitatively and stoichiometrically according to the mechanism of nucleophilic substitution of the β-oxygen atom of the peroxyacid group of peroxymonosulfate ions .

Applications De Recherche Scientifique

Postmortem Redistribution Studies :

- Hydroxyzine has been studied for its postmortem redistribution, comparing peripheral blood, central blood, and liver concentrations in medical examiner cases. It suggests moderate postmortem redistribution of hydroxyzine (McIntyre et al., 2013).

Synthesis of Deuterium Labeled Hydroxyzine :

- Research on the synthesis of deuterium-labeled isotopes of hydroxyzine (hydroxyzine-d8) has been conducted. This is useful for further research and quantification analysis of hydroxyzine using HPLC-MS/MS techniques (Vohra et al., 2015).

Pharmacokinetics in Animals :

- Studies have explored the pharmacokinetics of hydroxyzine and its metabolite cetirizine in horses, providing insights into appropriate regulatory recommendations for its use in performance animals (Knych et al., 2019).

Topical Delivery Systems :

- Research on hydroxyzine hydrochloride microsponges for topical delivery aimed at reducing side effects associated with oral formulations. The study focused on creating a drug-loaded dosage form for controlled release into the skin (Rizkalla et al., 2011).

Effect on Ischemia-Reperfusion Injury :

- Hydroxyzine has been investigated for its role in reducing necrosis in ischemia-reperfusion injury in rat skin flaps, comparing its effectiveness with other agents like vitamin C and cimetidine (Georgopoulos et al., 2012).

Electrochemical Studies for Drug Assay :

- An electrochemical study on hydroxyzine at a glassy carbon electrode has been carried out, developing a voltammetric procedure for assay of hydroxyzine in commercial tablets and human serum (Beltagi et al., 2008).

Mécanisme D'action

Propriétés

Numéro CAS |

1219908-92-5 |

|---|---|

Formule moléculaire |

C21H23D4ClN2O2 |

Poids moléculaire |

378.93 |

Pureté |

98% HPLC |

Numéros CAS associés |

68-88-2 (unlabelled) |

Synonymes |

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1- yl}ethoxy)(D4)ethan-1-ol |

Étiquette |

Hydroxyzine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

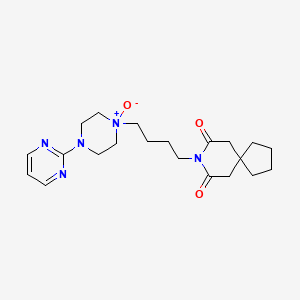

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

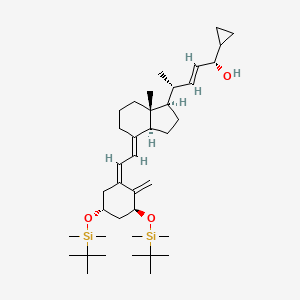

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)